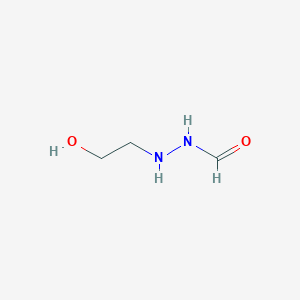
N'-(2-Hydroxyethyl)formohydrazide
Description
N'-(2-Hydroxyethyl)formohydrazide is a hydrazide derivative characterized by a formohydrazide backbone (-NH-NH-C(=O)-) substituted with a 2-hydroxyethyl group. This compound belongs to the broader class of hydrazides, which are widely studied for their versatility in coordination chemistry, biological activity, and applications in drug design .
Properties
CAS No. |
60098-99-9 |
|---|---|
Molecular Formula |
C3H8N2O2 |
Molecular Weight |
104.11 g/mol |
IUPAC Name |
N-(2-hydroxyethylamino)formamide |
InChI |
InChI=1S/C3H8N2O2/c6-2-1-4-5-3-7/h3-4,6H,1-2H2,(H,5,7) |
InChI Key |
XBMPZLNHQPUKFE-UHFFFAOYSA-N |
Canonical SMILES |
C(CO)NNC=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
N’-(2-Hydroxyethyl)formohydrazide can be synthesized through the reaction of formohydrazide with ethylene oxide under controlled conditions. The reaction typically involves the use of a solvent such as ethanol or water and is carried out at a temperature range of 50-70°C. The reaction yields N’-(2-Hydroxyethyl)formohydrazide as the primary product.
Industrial Production Methods
In an industrial setting, the production of N’-(2-Hydroxyethyl)formohydrazide may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as recrystallization or distillation to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N’-(2-Hydroxyethyl)formohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hydroxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Oxidized derivatives of N’-(2-Hydroxyethyl)formohydrazide.
Reduction: Hydrazine derivatives.
Substitution: Various substituted hydrazides depending on the reagents used.
Scientific Research Applications
N’-(2-Hydroxyethyl)formohydrazide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of N’-(2-Hydroxyethyl)formohydrazide involves its interaction with specific molecular targets. The hydroxyethyl group allows it to form hydrogen bonds with various biomolecules, influencing their structure and function. The compound may also act as a chelating agent, binding to metal ions and affecting their biological activity.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Group Comparisons
The compound is compared to related formohydrazide derivatives with varying substituents (Table 1). Key structural differences lie in the nature of the substituents attached to the formohydrazide core, which dictate their physicochemical and biological properties.
Physicochemical Properties
- Solubility : Hydroxyl-containing derivatives (e.g., 2-hydroxyethyl, 2-hydroxybenzylidene) are more water-soluble than purely aromatic or aliphatic analogs .
- Thermal Stability : Arylidene derivatives (e.g., H2Ld) decompose at higher temperatures (>200°C) compared to aliphatic analogs like N'-(butan-2-ylidene)formohydrazide (m.p. ~150°C) .
- Spectroscopic Signatures :
Key Research Findings
Substituent Effects : Electron-withdrawing groups (e.g., -Br, -Cl) enhance bioactivity by increasing electrophilicity and membrane penetration .
Hydrogen Bonding : Intramolecular O-H···N bonds in hydroxylated derivatives stabilize crystal structures, as seen in Hirshfeld surface analyses of 2-hydroxy-N′-methylacetohydrazide .
Drug Design : Aliphatic formohydrazides (e.g., N'-(butan-2-ylidene)formohydrazide) serve as key intermediates for β-lactam antibiotics, highlighting scalability and mild synthesis conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


